molecular formula C8H17ClN2O3 B613054 H-Asp(otbu)-NH2 hcl CAS No. 92786-68-0

H-Asp(otbu)-NH2 hcl

Cat. No. B613054
CAS RN: 92786-68-0
M. Wt: 188,22*36,45 g/mole
InChI Key: MGCQDVMGXZJHTN-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Asp(otbu)-NH2 hcl” is an aspartic acid derivative . It is a laboratory product for research use only and not for personal consumption . It is recognized to be beneficial as ergogenic dietary substances .


Molecular Structure Analysis

The molecular structure of “H-Asp(otbu)-NH2 hcl” is represented by the SMILES Code O=C (OC (C) (C)C) [ [email protected]@H] (N)CC (OC)=O.Cl . The molecular weight is 239.70 and the formula is C9H18ClNO4 .


Physical And Chemical Properties Analysis

“H-Asp(otbu)-NH2 hcl” is a white powder . It has a molecular weight of 239.70 and a formula of C9H18ClNO4 . It is soluble in DMSO and should be stored at -20°C .

Scientific Research Applications

Cardioprotective Properties

A novel tetrapeptide derivative incorporating a structure similar to H-Asp(otbu)-NH2 HCl demonstrated significant cardioprotective properties. In a study conducted on rats, this derivative effectively decreased serum marker enzyme levels and restored electrocardiographic changes towards normalcy. It also inhibited the toxicity of free radicals by increasing the levels of antioxidants. These findings suggest that such peptides could serve as potent cardioprotective agents with membrane-stabilizing action (Manikandan et al., 2002).

Peptide Synthesis and Modification

In the context of peptide synthesis, the usage of H-Asp(otbu)-NH2 HCl or its derivatives is quite prominent. For instance, a newly developed Fmoc-Asp derivative was employed to minimize the formation of aspartimide-related by-products in peptide synthesis. This approach proved to be efficient in synthesizing hexapeptides incorporating various residues, highlighting the significance of the Asp moiety in minimizing by-product formation and enhancing the stability of peptide structures (Mergler & Dick, 2005).

Catalytic Activity and Asymmetric Reactions

H-Asp(otbu)-NH2 HCl and its analogs have also been investigated for their catalytic properties. For example, H-Pro-Pro-Asp-NH2, a peptide incorporating a similar aspartic structure, was identified as a versatile catalyst for asymmetric aldol reactions. The spatial arrangement of the catalytic groups in this peptide was critical for its efficiency, demonstrating the importance of the precise positioning of functional groups for catalytic activity (Revell & Wennemers, 2008).

Chemical Reactivity and Stability

In another study, the reactivity and stability of various chemical compounds were explored, where derivatives of H-Asp(otbu)-NH2 HCl were used. The study demonstrated the resilience of specific nitride groups towards protonation by weak acids and their susceptibility to ligand loss by protonolysis when exposed to stronger acids. This research underscores the nuanced reactivity of chemical compounds containing nitride groups and highlights the importance of understanding the chemical environment and the supporting ligands for proper manipulation and utilization of these compounds (Keener, Scopelliti & Mazzanti, 2021).

Safety And Hazards

“H-Asp(otbu)-NH2 hcl” is a laboratory product for research use only and not for personal consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQDVMGXZJHTN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704856
Record name tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3,4-diamino-4-oxobutanoate hydrochloride

CAS RN

92786-68-0
Record name tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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